molecular formula C16H25N3O3S B5852089 3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}butanamide

3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}butanamide

Cat. No.: B5852089
M. Wt: 339.5 g/mol
InChI Key: VEEVWTCOZGFQNQ-UHFFFAOYSA-N
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Description

3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}butanamide is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The methylsulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide: Similar structure but with a propanamide group instead of a butanamide group.

Uniqueness

3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}butanamide is unique due to the presence of the butanamide group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-6-4-5-7-15(14)18-8-10-19(11-9-18)23(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEVWTCOZGFQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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